molecular formula C20H26ClN3O B2518627 N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1259212-51-5

N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2518627
CAS No.: 1259212-51-5
M. Wt: 359.9
InChI Key: PFSLGUCLDZOBSE-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features common in medicinal chemistry. These include a piperidine ring, a pyrrolidine ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting biological activity .


Molecular Structure Analysis

The compound’s structure suggests it could have multiple stereocenters, which could lead to different stereoisomers. These stereoisomers could have different biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of polar groups like the carboxamide could impact the compound’s solubility, while the cyclic structures could influence its stability .

Mechanism of Action

The mechanism of action would depend on the compound’s target in the body. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its structure and biological activity. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research could involve synthesizing the compound and studying its biological activity. This could include testing the compound in biological assays and determining its mechanism of action .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-2-11-23-12-4-3-5-19(23)20(25)22-14-16-10-13-24(15-16)18-8-6-17(21)7-9-18/h1,6-9,16,19H,3-5,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSLGUCLDZOBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NCC2CCN(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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